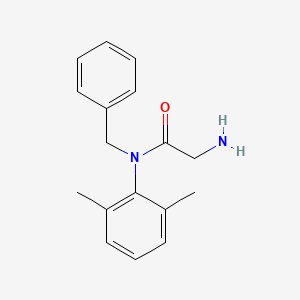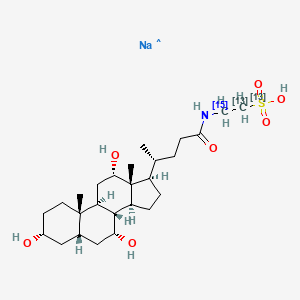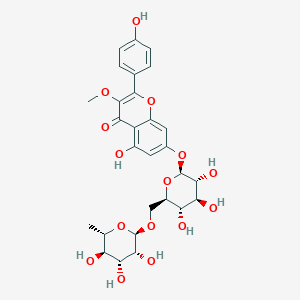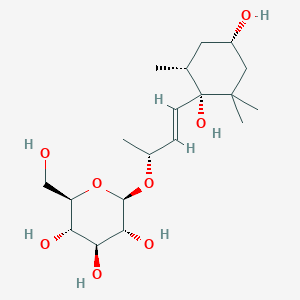![molecular formula C12H20N2O2 B14076260 3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol CAS No. 1019-74-5](/img/structure/B14076260.png)
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol is an organic compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.299 g/mol It is a derivative of benzene, featuring two hydroxyl groups and two dimethylamino groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol typically involves the reaction of 1,2-benzenediol (catechol) with formaldehyde and dimethylamine . The reaction proceeds through a Mannich reaction, where the formaldehyde and dimethylamine react to form a dimethylaminomethyl intermediate, which then reacts with the catechol to form the final product. The reaction conditions usually involve an acidic or basic catalyst to facilitate the formation of the intermediate and the subsequent reaction with catechol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis(dimethylaminomethyl)catechol
- 1,2-Benzenediol,3,6-bis(dimethylaminomethyl)
- 3,6-Bis(dimethylaminomethyl)brenzcatechin
Uniqueness
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both hydroxyl and dimethylamino groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
1019-74-5 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3,6-bis[(dimethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)7-9-5-6-10(8-14(3)4)12(16)11(9)15/h5-6,15-16H,7-8H2,1-4H3 |
Clave InChI |
PHCWUUITHXDIIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=C(C=C1)CN(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

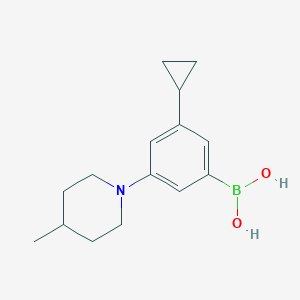
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
